![molecular formula C14H17F3O B2732267 [3-Cyclohexyl-4-(trifluoromethyl)phenyl]methanol CAS No. 2375269-87-5](/img/structure/B2732267.png)

[3-Cyclohexyl-4-(trifluoromethyl)phenyl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

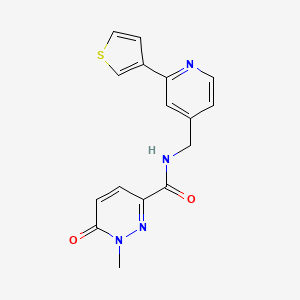

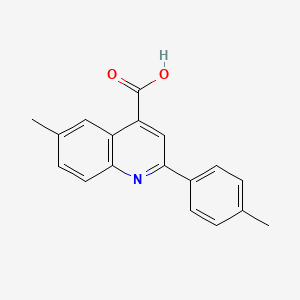

“[3-Cyclohexyl-4-(trifluoromethyl)phenyl]methanol” is an organic compound with the molecular formula C14H17F3O . It is also known by other names such as “p-Trifluoromethylbenzyl alcohol”, “3-(trifluoromethyl)benzyl alcohol”, “4-(Trifluoromethyl)benzylic alcohol”, and "4-(trifluoromethyl)benzenemethanol" .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H17F3O/c15-14(16,17)13-7-6-10(9-18)8-12(13)11-4-2-1-3-5-11/h6-8,11,18H,1-5,9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 258.28 . It appears as a colorless liquid and should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Catalytic Applications and Chemical Synthesis

Methanol as a Hydrogen Donor

Methanol can act as a hydrogen donor in the reduction of ketones to alcohols, mediated by various metal complexes. For example, complexes of rhodium, iridium, ruthenium, and osmium, especially t-phosphine-ruthenium-chloride systems, have shown high activity. These reactions oxidize methanol to methyl formate and also produce carbon dioxide (Smith & Maitlis, 1985).

Oxidations of Substituted Phenols

Substituted phenols can be oxidized in methanol to yield cyclohexadienones, which are precursors for the synthesis of anthraquinones. This application is significant for the synthesis of various anthraquinones not previously accessible through other routes (Mitchell & Russell, 1993).

Catalysis of Huisgen 1,3-Dipolar Cycloadditions

A new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was developed for the Huisgen 1,3-dipolar cycloaddition reaction. This ligand forms a stable complex with CuCl, showcasing outstanding catalytic activity under water or neat conditions, with low catalyst loadings and compatibility with free amino groups (Ozcubukcu et al., 2009).

N-Methylation of Amines

Methanol has been utilized as both a C1 synthon and an H2 source for selective N-methylation of amines using RuCl3.xH2O as a catalyst. This method allows for the transformation of various amines into their corresponding N-methylated products in moderate to excellent yields. It also highlights the synthetic value of this reaction for the production of pharmaceutical agents through late-stage functionalization (Sarki et al., 2021).

Oxidative Aromatization

The reaction of 2-cyclohexen-1-one derivatives with iodine–cerium(IV) ammonium nitrate in alcohols, including methanol, results in the formation of alkyl phenyl ethers. This method has been applied to oxidative rearrangement of isophorone, demonstrating its applicability to a range of synthetic transformations (Horiuchi et al., 1991).

Safety and Hazards

Eigenschaften

IUPAC Name |

[3-cyclohexyl-4-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3O/c15-14(16,17)13-7-6-10(9-18)8-12(13)11-4-2-1-3-5-11/h6-8,11,18H,1-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNFNZAZSSYZPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=CC(=C2)CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2732186.png)

![2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2732189.png)

![methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2732194.png)

![N-(4-butylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2732196.png)

![1-[3-amino-2-(4-chlorobenzoyl)-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl]-1-ethanone](/img/structure/B2732197.png)

![1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2732203.png)

![4-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2732205.png)